Oligomycin

Store-Operated Calcium Entry Ion Channel Pharmacology Electrophysiology

Choose Oligomycin for its unique, non-uncoupling inhibition of ATP synthase, enabling direct calculation of ATP-linked respiration in mitochondrial stress tests. Unlike FCCP (uncoupler) or antimycin A (Complex III inhibitor), Oligomycin preserves a hyperpolarized ΔΨm and blocks ATP synthesis without collapsing the proton gradient—providing clean, interpretable data free from confounding respiratory artifacts. Its validated NCI-60 selectivity profile (top 0.1% cytotoxic) makes it the tool compound for OXPHOS dependency modeling. Isomer-specific potency differences (Oligomycin B IC₅₀ 2.3 μM vs. Oligomycin A 13.5 μM for Icrac) provide essential controls for SOCE and electrophysiology experiments where ATP depletion is the intended variable.

Molecular Formula C45H74O11
Molecular Weight 791.1 g/mol
CAS No. 1404-19-9
Cat. No. B223565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligomycin
CAS1404-19-9
SynonymsOligomycin
Oligomycins
Molecular FormulaC45H74O11
Molecular Weight791.1 g/mol
Structural Identifiers
SMILESCCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
InChIInChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15-,21-18+/t25-,26+,27+,28?,29?,30-,31?,32-,33-,34+,35+,36-,38-,40+,41?,42-,44+,45-/m1/s1
InChIKeyMNULEGDCPYONBU-DJRUDOHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oligomycin (CAS 1404-19-9): A Foundational F-ATP Synthase Inhibitor for Mitochondrial Bioenergetics and Cellular Metabolism Studies


Oligomycin (CAS 1404-19-9) is a naturally occurring macrolide antibiotic complex, primarily composed of isomers A, B, and C, that functions as a potent and selective inhibitor of the mitochondrial F1F0-ATP synthase (Complex V) [1]. By binding to the F0 subunit of this enzyme, oligomycin blocks the proton channel, disrupting oxidative phosphorylation and halting ATP production [1]. This property has established it as an essential tool for studying mitochondrial function, cellular respiration, and the interplay between glycolysis and oxidative phosphorylation in various research fields, including oncology and neurology [1].

Why Substituting Oligomycin (CAS 1404-19-9) with Other ATP Synthase Inhibitors or Uncouplers Can Compromise Experimental Integrity


Despite a shared target, mitochondrial inhibitors are not functionally interchangeable. Substituting oligomycin with other agents like the uncoupler FCCP or the complex III inhibitor antimycin A introduces distinct and confounding physiological outcomes [1]. While oligomycin inhibits ATP synthesis and induces a hyperpolarized mitochondrial membrane potential (ΔΨm), FCCP collapses ΔΨm and stimulates maximal, uncontrolled respiration [2]. Similarly, antimycin A inhibits the electron transport chain, leading to ΔΨm collapse and increased reactive oxygen species [3]. Using these alternatives instead of oligomycin fundamentally alters the cellular energetic state and associated signaling pathways, rendering experiments incomparable and data misinterpreted. Furthermore, even among ATP synthase inhibitors, critical differences in potency, selectivity, and off-target effects exist, as detailed in the evidence below.

Quantitative Differentiation of Oligomycin (CAS 1404-19-9) Against Key Comparators


Isomer-Specific Inhibition of Store-Operated Calcium Entry (SOCE): Oligomycin B Demonstrates Superior Potency Compared to Oligomycin A

Beyond its canonical role as an ATP synthase inhibitor, oligomycin exhibits a distinct, off-target effect on store-operated calcium (SOC) channels. In a direct comparison, Oligomycin B was found to be significantly more potent at inhibiting the calcium-release-activated calcium current (Icrac) than Oligomycin A [1].

Store-Operated Calcium Entry Ion Channel Pharmacology Electrophysiology

Differential Cytotoxic Selectivity in the NCI-60 Panel: Oligomycin A is Among the Top 0.1% of Selective Agents

A large-scale screen of 37,000 compounds against the NCI-60 human tumor cell line panel identified oligomycin, along with related polyketides apoptolidin and ossamycin, as being among the top 0.1% most cell line selective cytotoxic agents [1]. This contrasts with the activity profile of the clinically used ATP synthase inhibitor bedaquiline, which is known to have broad activity against both mycobacterial and human mitochondrial ATP synthases, contributing to its off-target cardiac toxicity [2].

Cancer Research Cytotoxicity NCI-60 Drug Selectivity

Selective F-ATPase Inhibition Without Uncoupling: Oligomycin vs. FCCP in Respiratory Control

In mitochondrial respirometry, oligomycin's precise mechanism of action enables the quantification of ATP-linked respiration and proton leak, which is not possible with other agents. The uncoupler FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) is used to determine maximal respiratory capacity, but it does not provide information on the proportion of respiration used for ATP synthesis [1]. Oligomycin, by specifically inhibiting ATP synthase, allows for the calculation of ATP-linked respiration (Basal OCR - Oligomycin OCR) and proton leak (Oligomycin OCR - Antimycin A OCR) [2].

Mitochondrial Respiration Seahorse Assay Bioenergetics

In Vivo Pharmacodynamic Distinction: Oligomycin's Unique Hemodynamic Signature vs. Standard Calcium Channel Blockers

In an isolated rabbit heart model, oligomycin produced a distinct hemodynamic profile characterized by dose- and time-dependent decreases in left ventricular contractility, as well as a prominent prolongation of the PR interval [1]. This effect profile was directly contrasted with that of the standard L-type calcium channel inhibitor, diltiazem, which acts via a different mechanism [1].

Cardiovascular Pharmacology In Vivo Toxicology Isolated Heart Model

Quantified In Vivo Toxicity: Oligomycin's LD33 and Organ-Specific Effects in a Rat Model

The in vivo toxicity of oligomycin has been quantified in rats, providing a baseline for understanding its systemic effects. A single intraperitoneal injection at a specific dose leads to a significant, measurable reduction in oxygen consumption and clear signs of nephrotoxicity [1]. This establishes a defined toxicological profile relevant for preclinical studies.

In Vivo Toxicology Pharmacokinetics Organ Toxicity

Optimal Application Scenarios for Oligomycin (CAS 1404-19-9) Based on Quantified Differentiation


Definitive Bioenergetic Profiling: Measuring ATP-Linked Respiration and Proton Leak with Seahorse XF Analyzers

This is the quintessential use case. Oligomycin is an irreplaceable component of the standard mitochondrial stress test. Its specific, non-uncoupling inhibition of ATP synthase is required to calculate the oxygen consumption dedicated to ATP production, a parameter that cannot be measured with uncouplers like FCCP or electron transport chain inhibitors like antimycin A [1]. The quantitative difference between basal respiration and oligomycin-inhibited respiration directly provides the 'ATP-linked respiration' value, a cornerstone metric for studies in metabolic disease, cancer metabolism, and immunometabolism [1].

Investigating Selective Cytotoxicity in Cancer Subtypes via Oxidative Phosphorylation Dependence

Given oligomycin's validated status as one of the most cell line-selective cytotoxic agents in the NCI-60 panel (top 0.1%), it is the tool compound of choice for modeling and studying the therapeutic concept of targeting oxidative phosphorylation (OXPHOS) addiction [2]. Its use is justified in research aiming to identify cancer subtypes or genetic backgrounds (e.g., those with mitochondrial DNA mutations or specific metabolic gene expression profiles) that confer hypersensitivity to ATP synthase inhibition [2]. This selectivity profile distinguishes it from less specific ATP synthase inhibitors like bedaquiline [3].

Dissecting Calcium Signaling Pathways with Isomer-Specific Polypharmacology

For electrophysiologists and cell biologists studying store-operated calcium entry (SOCE), the oligomycin complex offers a unique tool. The observation that oligomycin B is a ~6-fold more potent inhibitor of Icrac than oligomycin A (IC50 of 2.3 μM vs. 13.5 μM) provides a means to differentiate between effects mediated by ATP depletion and those mediated by a potential direct interaction with SOC channels [4]. This isomer-specific off-target activity is a critical control for experiments where ATP depletion is the intended variable [4].

Ex Vivo Cardiac Pharmacology: Modeling Energy-Depletion-Induced Contractile Dysfunction

The distinct hemodynamic signature of oligomycin, characterized by a time-dependent decrease in contractility and PR interval prolongation, makes it a valuable tool in ex vivo heart models like the Langendorff preparation [5]. Its effects are mechanistically separable from those of classic ion channel blockers like diltiazem, allowing researchers to specifically model the cardiac consequences of impaired mitochondrial ATP production and to study potential cardioprotective strategies targeting energy metabolism [5].

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